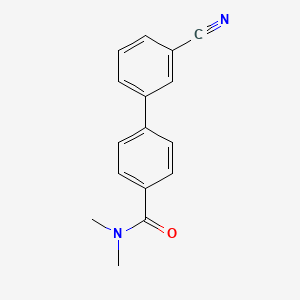

4-(3-Cyanophenyl)-N,N-dimethylbenzamide

描述

4-(3-Cyanophenyl)-N,N-dimethylbenzamide is a benzamide derivative characterized by a dimethylamino group at the benzamide nitrogen and a 3-cyanophenyl substituent at the para position of the benzene ring.

属性

IUPAC Name |

4-(3-cyanophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)16(19)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTXBBZIDLYPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742853 | |

| Record name | 3'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-77-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, 3′-cyano-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyanophenyl)-N,N-dimethylbenzamide typically involves the reaction of 3-cyanobenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-(3-Cyanophenyl)-N,N-dimethylbenzamide may involve the use of automated reactors to control the reaction conditions precisely. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions: 4-(3-Cyanophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: 3-cyanobenzoic acid derivatives.

Reduction: 3-aminophenyl derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

4-(3-Cyanophenyl)-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(3-Cyanophenyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanophenyl group plays a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological effects.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Key Observations :

- Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound likely enhances π-π stacking interactions in receptor binding compared to electron-donating groups (e.g., methoxy or amino) .

- Dimethylamino Group: This moiety improves solubility in polar solvents (e.g., methanol, DMF) and may reduce metabolic degradation via steric hindrance .

- Biological Activity : Analogues with similar substituents, such as the imidazopyridine derivative in , exhibit potent kinase inhibition, suggesting that the target compound could share this bioactivity .

Physicochemical and Spectroscopic Data

- LCMS/HRMS : The imidazopyridine analogue () displayed an [M+H]+ peak at m/z 428.18318 (Δ 0.54 ppm), confirming high purity .

- NMR : Piperazine-thiophene derivatives () showed distinct aromatic proton signals at δ 7.49–7.00 ppm and piperazine methylene protons at δ 3.16–2.33 ppm .

- Melting Points : Bromoacetyl analogues () lack reported melting points, likely due to decomposition at high temperatures .

生物活性

4-(3-Cyanophenyl)-N,N-dimethylbenzamide is an organic compound featuring a cyanophenyl group and dimethylamino substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H16N2O

- Molecular Weight : Approximately 252.31 g/mol

- Structure : The compound consists of a benzamide core with a cyanophenyl group at the meta position, contributing to its unique reactivity and biological interactions.

The biological activity of 4-(3-Cyanophenyl)-N,N-dimethylbenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyanophenyl group enhances its binding affinity to various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that 4-(3-Cyanophenyl)-N,N-dimethylbenzamide exhibits significant anticancer activity. A study demonstrated its efficacy against the MDA-MB-231 breast cancer cell line, where it induced apoptosis and cell cycle arrest at the G0/G1 phase. The compound's mechanism involved the down-regulation of key proteins in the PI3K/AKT signaling pathway, which is crucial for tumor progression.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 4-(3-Cyanophenyl)-N,N-dimethylbenzamide | 1.76 ± 0.91 | Induces apoptosis via PI3K/AKT pathway inhibition |

| 5-Fluorouracil (control) | 7.75 ± 0.82 | Standard chemotherapeutic agent |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy against a broader spectrum of pathogens.

Study on Anticancer Activity

A recent study explored the effects of various derivatives of benzamides on cancer cells, highlighting the unique activity of 4-(3-Cyanophenyl)-N,N-dimethylbenzamide. The study revealed that this compound not only inhibited cell proliferation but also altered the expression of critical apoptotic markers.

Synthesis and Evaluation

The synthesis of 4-(3-Cyanophenyl)-N,N-dimethylbenzamide typically involves reacting 3-cyanobenzoic acid with N,N-dimethylamine in the presence of coupling agents like carbodiimide under mild conditions. This efficient synthesis allows for high-purity compounds suitable for biological evaluation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 4-(4-Cyanophenyl)-N,N-dimethylbenzamide | Cyanophenyl at para position | Exhibits different reactivity |

| 4-(2-Cyanophenyl)-N,N-dimethylbenzamide | Cyanophenyl at ortho position | Variations in biological activity |

| N-(4-cyanophenyl)-3,4-dimethylbenzamide | Dimethyl substitution on benzene ring | Potential anti-cancer properties |

The structural differences among these compounds significantly influence their biological activities and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。